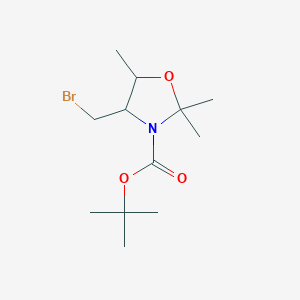

Tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Description

tert-Butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a brominated oxazolidine derivative widely used as a synthetic intermediate in organic chemistry and pharmaceutical research. Its structure features a tert-butyl carbamate group, a bromomethyl substituent at the 4-position, and two geminal methyl groups at the 2-position of the oxazolidine ring. This compound is particularly valued for its reactivity in nucleophilic substitution reactions due to the bromine atom, enabling further functionalization in drug discovery and materials science .

Key physicochemical properties include:

Properties

IUPAC Name |

tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEULXYRJGBJWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Pathways

Appel Reaction-Mediated Bromination

The Appel reaction is a cornerstone for introducing bromine at the hydroxymethyl position. This method employs triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohol intermediates into alkyl bromides.

Procedure :

- Substrate Preparation : Start with tert-butyl (4R,5R)-4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate.

- Bromination : React with PPh₃ (1.1 equiv) and CBr₄ (1.05 equiv) in dichloromethane (DCM) at 0°C → RT for 4 hours.

- Workup : Purify via silica gel chromatography (hexane/ethyl acetate 20:1) to isolate the product as a colorless liquid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 41% | |

| Purity (HPLC) | >95% | |

| Reaction Time | 4 hours |

Lithium Borohydride Reduction Followed by Bromination

A two-step protocol reduces a dicarboxylate precursor to the hydroxymethyl intermediate before bromination:

Step 1: Reduction

- Reagents : LiBH₄ (2 equiv) in THF/MeOH (4:1).

- Conditions : 0°C → RT, 2 hours.

- Outcome : tert-butyl (4R,5R)-4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate (94% yield).

Step 2: Bromination

Optimization Strategies

Analytical Characterization

Validated methods for confirming structure and purity:

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxazolidine ring or the substituents attached to it.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

Nucleophilic Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators. Its structural features allow for the exploration of structure-activity relationships in drug discovery.

Medicine: In medicinal chemistry, derivatives of this compound may be investigated for their potential therapeutic properties. The bromomethyl group can be modified to introduce pharmacophores that target specific biological pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility in chemical transformations makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate depends on the specific application and the target molecule it interacts with. Generally, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The oxazolidine ring may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents at the 4-position of the oxazolidine ring, which significantly influence reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Research Findings and Key Differences

Reactivity: The bromomethyl derivative exhibits superior leaving-group capability compared to the hydroxymethyl and cyano analogs, making it ideal for cross-coupling reactions (e.g., Suzuki-Miyaura) . The iodomethyl variant, while reactive, is less commonly used due to cost and stability challenges .

Synthetic Utility: The hydroxymethyl precursor (tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate) is critical for generating bromo or iodo derivatives via halogenation . The cyano analog’s nitrile group enables click chemistry or hydrolysis to carboxylic acids, but its steric bulk limits some applications .

Stability and Handling: Bromo and iodo derivatives are light-sensitive and require storage at –20°C, whereas the hydroxymethyl and cyano analogs are stable at room temperature . The aminomethyl compound may require inert atmospheres to prevent oxidation of the amine group .

Pharmaceutical Relevance: The bromomethyl compound is a key intermediate in enantioselective syntheses of thiazoline-based drug candidates, leveraging its stereochemical control .

Biological Activity

Tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a synthetic compound belonging to the oxazolidine class. Its unique structure and functional groups make it a subject of interest in various fields including medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a bromomethyl group attached to an oxazolidine ring, along with tert-butyl and trimethyl substitutions. This configuration influences its reactivity and biological interactions.

| Property | Description |

|---|---|

| Chemical Formula | C13H20BrN2O3 |

| Molecular Weight | 314.21 g/mol |

| CAS Number | 1823253-73-1 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis typically involves bromination of an appropriate oxazolidine precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is performed in inert solvents such as dichloromethane under controlled temperatures to ensure selective formation.

Biological Activity

Mechanism of Action

The biological activity of this compound is largely attributed to the reactivity of the bromomethyl group. This group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with biological molecules such as enzymes or receptors. The oxazolidine ring may also engage in hydrogen bonding or other non-covalent interactions that affect binding affinity and specificity.

Potential Applications

- Drug Development : The compound can be modified to create derivatives that may serve as enzyme inhibitors or receptor modulators. Its structure allows for the exploration of structure-activity relationships (SAR) crucial in drug discovery.

- Medicinal Chemistry : Research has indicated that derivatives of this compound could exhibit therapeutic properties targeting specific biological pathways. For instance, modifications to the bromomethyl group can introduce pharmacophores with desired biological effects .

- Industrial Applications : In addition to its potential medicinal uses, this compound is valuable in synthesizing specialty chemicals and agrochemicals due to its versatility in chemical transformations.

Case Studies

Recent studies have focused on the synthesis of new derivatives based on this compound:

- Enzyme Inhibition Studies : A derivative was tested for its ability to inhibit a specific enzyme involved in metabolic pathways related to cancer. Results indicated promising inhibitory activity with IC50 values comparable to known inhibitors.

- Receptor Modulation : Another study evaluated the compound's interaction with G-protein coupled receptors (GPCRs), revealing potential as a modulator with implications for treating neurological disorders.

Comparative Analysis

To understand its biological activity better, comparisons with similar compounds are essential:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | Moderate enzyme inhibition | Piperidine ring enhances solubility |

| Tert-butyl 4-(bromomethyl)benzoate | Low receptor affinity | Lacks oxazolidine structure |

| Tert-butyl 4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | High potential for drug design | Similar structure but different substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.